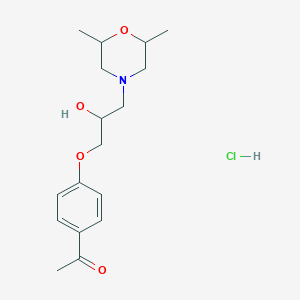
1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride, also known as DMHP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMHP belongs to the class of compounds known as β-adrenergic receptor antagonists and has been shown to have promising effects in various physiological and biochemical processes.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
The chemical synthesis and reactions of related compounds provide insight into potential applications and functionalities of 1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride. For instance, studies on the mechanism of toxicity of acetaminophen derivatives, such as the synthesis of N-acetyl-2,6-dimethyl- and N-acetyl-3,5-dimethyl-p-benzoquinone imines, highlight the compound's relevance in understanding toxicological processes and developing safer pharmaceuticals (Fernando, Calder, & Ham, 1980).
Drug Development and Cancer Treatment
Research into DNA-dependent protein kinase inhibitors for cancer treatment indicates a potential application for related compounds in enhancing the efficacy of cancer therapies. A specific compound demonstrated the ability to selectively inhibit DNA repair pathways, thereby increasing the sensitivity of cancer cells to treatments (Kashishian et al., 2003).
Molecular and Materials Science
The synthesis and physicochemical investigation of fluorophores, such as the study on donor-π-acceptor chalcone derivatives, reveal applications in molecular sensors, organic electronics, and fluorescence studies. These compounds exhibit solvatochromic properties and potential for critical micelle concentration determination (Khan, Asiri, & Aqlan, 2016).
Antimicrobial and Antibacterial Activity
Novel pyrimidines and thiazolidinones synthesized from related compounds have shown significant antibacterial activity. These findings suggest applications in developing new antimicrobial agents to combat resistant bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Coordination Chemistry and Metal Complexes
The synthesis of mono- and dinuclear Ni(II) complexes using quinazoline-type ligands, which share structural features with the compound of interest, points to applications in coordination chemistry. These complexes exhibit unique structural, spectroscopic, and antimicrobial properties, indicating potential for catalysis, molecular recognition, and as bioactive molecules (Chai et al., 2017).
Propriétés
IUPAC Name |
1-[4-[3-(2,6-dimethylmorpholin-4-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-12-8-18(9-13(2)22-12)10-16(20)11-21-17-6-4-15(5-7-17)14(3)19;/h4-7,12-13,16,20H,8-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHOMGSZZZMSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C(=O)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919130.png)
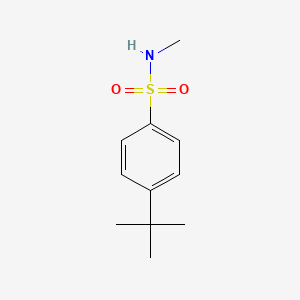
![7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2919136.png)
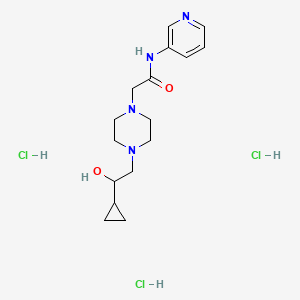

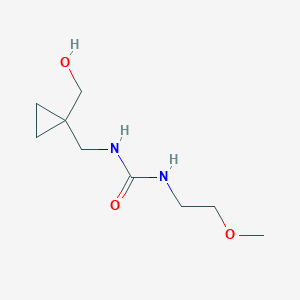


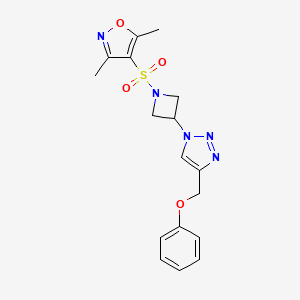
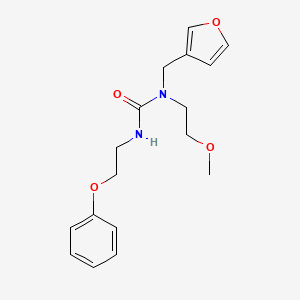
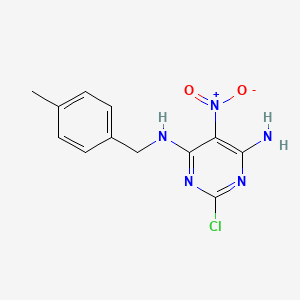
![1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one](/img/structure/B2919147.png)